![molecular formula C16H13FN2S B5568970 2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)

2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

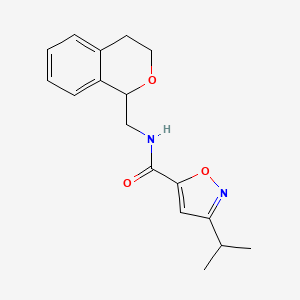

Description

Research on cyclopenta[b]pyridine derivatives, including those with modifications such as fluorobenzyl groups or nitrile functionalities, has been ongoing due to their potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. These compounds often exhibit unique chemical and physical properties because of their structured heterocycles.

Synthesis Analysis

Synthesis of cyclopenta[b]pyridine derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. The synthesis process may vary significantly depending on the desired substituents and the complexity of the target molecule. A notable example is the synthesis and crystal structure determination of related compounds, showcasing the direct method and refined by full matrix least squares with anisotropic thermal parameters for non-hydrogen atoms (Moustafa & Girgis, 2007).

Molecular Structure Analysis

The molecular structure of cyclopenta[b]pyridine derivatives is often elucidated using X-ray crystallography. These analyses reveal details about the ring conformations, bond lengths, and angles, essential for understanding the compound's reactivity and properties. For example, a study on similar compounds highlights their monoclinic and triclinic crystal systems, showcasing the significance of substituent effects on molecular conformation (Dyachenko, Pugach, & Shishkin, 2011).

Chemical Reactions and Properties

Cyclopenta[b]pyridine derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. Their chemical reactivity can be tailored by substituting different groups at strategic positions on the molecule, affecting their electronic properties and reactivity patterns. For instance, the unexpected formation of specific derivatives in the presence of morpholine underlines the complex reactivity of these compounds (Dyachenko et al., 2011).

Scientific Research Applications

Anticancer Activity

Derivatives of fluoro substituted benzo[b]pyran, which include complex structures similar to the queried compound, have shown anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers. These compounds exhibit anticancer properties at low concentrations, highlighting the potential for novel anticancer drug development (Hammam et al., 2005).

Microbiological Activity

Compounds with core structures similar to the query have been synthesized and evaluated for their bacteriostatic and antituberculosis activities. Some of these derivatives displayed significant activity, underscoring the potential for developing new antimicrobial agents (Miszke et al., 2008).

Photopolymerization Acceleration

Certain derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been studied for their role in accelerating photopolymerization processes. These compounds not only serve as fluorescent sensors for monitoring polymerization progress but also enhance the cationic photopolymerization of epoxide and vinyl monomers, indicating their potential application in material sciences (Ortyl et al., 2019).

Molecular Docking and Structural Analysis

Pyridine derivatives have been structurally analyzed and used in molecular docking studies as potential inhibitors of specific enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT). These studies provide insights into the molecular interactions and potential therapeutic applications of these compounds (Venkateshan et al., 2019).

properties

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2S/c17-14-6-2-1-4-12(14)10-20-16-13(9-18)8-11-5-3-7-15(11)19-16/h1-2,4,6,8H,3,5,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINBNWBWZODGCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(N=C2C1)SCC3=CC=CC=C3F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)

![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)

![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)

![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)